molecular formula C9H12O3 B037537 Ethyl 4,5-dimethylfuran-2-carboxylate CAS No. 119155-04-3

Ethyl 4,5-dimethylfuran-2-carboxylate

Cat. No.: B037537
CAS No.: 119155-04-3
M. Wt: 168.19 g/mol
InChI Key: PVNABQXJWGCCGH-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethylfuran-2-carboxylate is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5-dimethylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring . The reaction typically requires the presence of a strong acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting materials, such as acetylacetone and ethyl bromopyruvate, are fed into the reactor, where they undergo the necessary chemical transformations under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethylfuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The furan ring’s electron-rich nature allows it to participate in various chemical reactions, including nucleophilic and electrophilic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects in medicinal and biological applications .

Comparison with Similar Compounds

Ethyl 4,5-dimethylfuran-2-carboxylate can be compared with other furan derivatives, such as:

Properties

IUPAC Name

ethyl 4,5-dimethylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-4-11-9(10)8-5-6(2)7(3)12-8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNABQXJWGCCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556405
Record name Ethyl 4,5-dimethylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119155-04-3
Record name Ethyl 4,5-dimethylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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